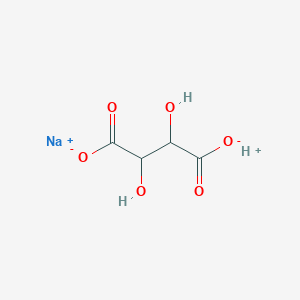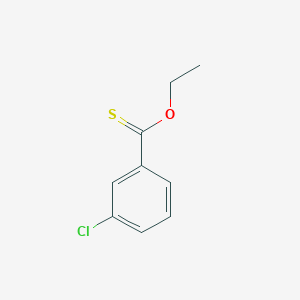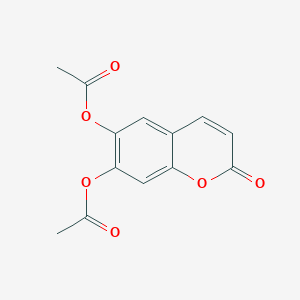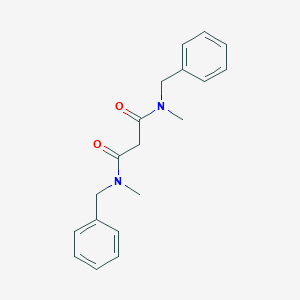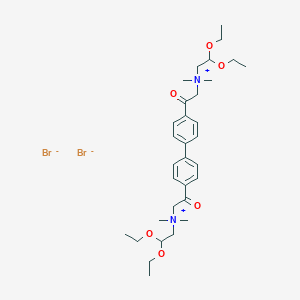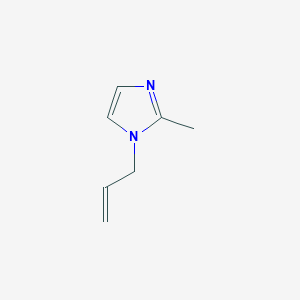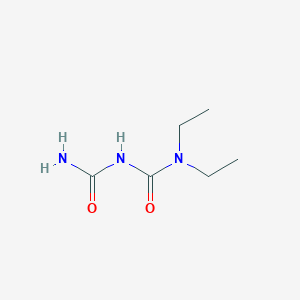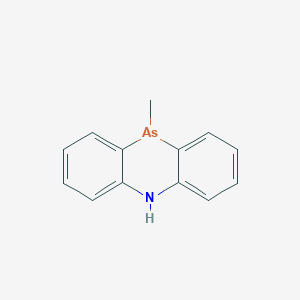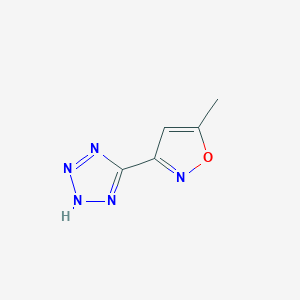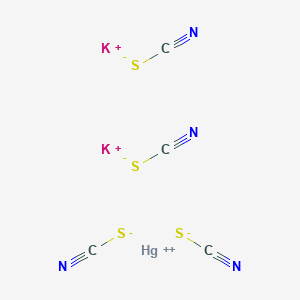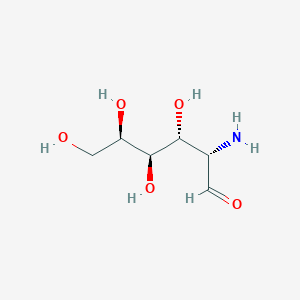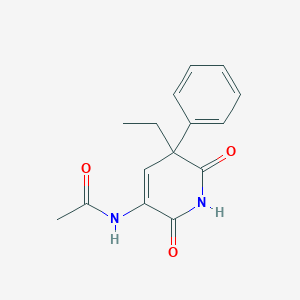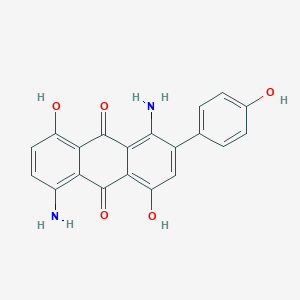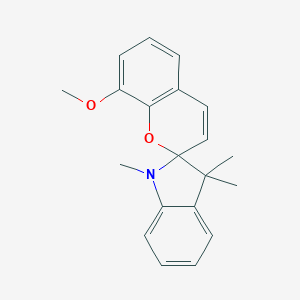
1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Descripción general
Descripción
1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is a photochromic compound known for its ability to change color upon exposure to light. This compound is part of the spiropyran family, which is characterized by its reversible transformation between two forms: a colorless spiropyran form and a colored merocyanine form. The molecular formula of 1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is C20H21NO2, and it has a molecular weight of 307.39 g/mol .
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of spiropyrans, which are photochromic compounds that can undergo a reversible transformation between two forms (spiropyran and merocyanine) under the influence of light .
Mode of Action
The mode of action of this compound is primarily through its photochromic properties. Under ultraviolet light, the compound transforms from the colorless spiropyran form to the colored merocyanine form . This transformation involves a ring-opening reaction that results in a change in the electronic structure of the molecule .
Biochemical Pathways
The photochromic properties of spiropyrans have been explored for potential applications in various fields, including optical imaging, signal transduction, and switching devices .
Result of Action
The primary result of the action of this compound is the transformation between the spiropyran and merocyanine forms under the influence of light . This transformation results in a change in the color of the compound, which can be utilized in various applications .
Action Environment
The action of 1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is influenced by environmental factors such as light and temperature . The transformation between the spiropyran and merocyanine forms is triggered by ultraviolet light, and the stability of these forms can be affected by the temperature of the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran can be synthesized through a multi-step process involving the condensation of 1,3,3-trimethyl-2-methyleneindoline with 8-methoxy-2-hydroxybenzaldehyde. The reaction typically occurs in the presence of a base such as piperidine and is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for 1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran undergoes various chemical reactions, including:
Photochromic Reactions: The compound exhibits reversible photochromism, where it switches between the spiropyran and merocyanine forms upon exposure to UV and visible light.
Acid-Base Reactions: The compound can undergo protonation and deprotonation, leading to changes in its optical properties.
Common Reagents and Conditions
Photochromic Reactions: UV light is used to induce the transformation from the spiropyran to the merocyanine form, while visible light or heat can revert it back to the spiropyran form.
Acid-Base Reactions: Inorganic acids such as hydrochloric acid and sulfuric acid are commonly used for protonation reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran can be compared with other spiropyran compounds, such as:
1,3,3-Trimethylindolinobenzopyrylospiran: Similar in structure but lacks the methoxy group, resulting in different optical properties.
1,3,3-Trimethylindolino-β-naphthopyrylospiran: Contains a naphthalene ring instead of a benzene ring, leading to variations in its photochromic behavior.
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Has a nitro group, which significantly alters its electronic properties and photochromic response.
1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is unique due to its specific substitution pattern, which imparts distinct photochromic properties and makes it suitable for various specialized applications .
Propiedades
IUPAC Name |
8-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-19(2)15-9-5-6-10-16(15)21(3)20(19)13-12-14-8-7-11-17(22-4)18(14)23-20/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVQBIMDDKDYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385657 | |
| Record name | 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13433-31-3 | |
| Record name | 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the open-ring merocyanine form of SPOMe be stabilized, and if so, how?
A: While the open-ring merocyanine form is less common in the solid state, research demonstrates a novel method for stabilizing this form of SPOMe. [] Co-crystallization with inorganic acids, such as hydrochloric acid or sulfuric acid, leads to the protonation of the primary oxygen atom in the merocyanine form. This protonation, coupled with the interaction of the resulting cation with the corresponding anion, stabilizes the open-ring structure in the solid state. This stabilization allows for the study of this less common form and its potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


